

4-O-Methyldopamine hydrochloride biological activity and function

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Compound of Interest

Compound Name: 4-O-Methyldopamine
hydrochloride

Cat. No.: B053749

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An In-depth Technical Guide on the Biological Activity and Function of 4-O-Methyldopamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the currently available scientific information on **4-O-Methyldopamine hydrochloride**. It is important to note that comprehensive data regarding its biological activity, mechanism of action, and specific signaling pathways are limited in publicly accessible literature. Much of the understanding is inferred from its role as a dopamine metabolite and studies on its isomer, 3-O-Methyldopamine.

Introduction

4-O-Methyldopamine hydrochloride, also known as 3-Hydroxy-4-methoxyphenethylamine hydrochloride or 4-Methoxytyramine hydrochloride, is a catecholamine compound.^{[1][2]} It is recognized primarily as a metabolite of the neurotransmitter dopamine.^[3] The methylation of dopamine is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which can occur at either the 3- or 4-hydroxyl position of the catechol ring, resulting in 3-O-Methyldopamine or 4-O-Methyldopamine, respectively. While 3-O-Methyldopamine is the major metabolite, 4-O-Methyldopamine is also formed and has distinct, though less studied, biological activities. This document aims to consolidate the existing knowledge on the biological functions, quantitative data, and potential mechanisms of action of **4-O-Methyldopamine hydrochloride**.

Chemical and Physical Properties

Property	Value
Synonyms	4-Methoxytyramine hydrochloride, 3-Hydroxy-4-methoxyphenethylamine hydrochloride
CAS Number	645-33-0[2]
Molecular Formula	C ₉ H ₁₃ NO ₂ · HCl[2]
Molecular Weight	203.67 g/mol [2]
Appearance	Solid[4]
Melting Point	207-211°C[5]

Biological Activity and Function

The biological activities of 4-O-Methyldopamine are multifaceted, with observed effects on the nervous and cardiovascular systems. It is also noted to have an inhibitory effect on dihydropteridine reductase, though the specifics of this inhibition are not well-detailed in the available literature.[1]

Neurotoxicity

In vitro studies have demonstrated that 4-O-Methyldopamine can induce neurotoxicity. At a concentration of 200 µM, it has been shown to decrease the viability of SH-SY5Y human neuroblastoma cells.[3] The proposed mechanism for this cytotoxicity involves the generation of reactive quinones, which can lead to cellular damage and apoptosis.[3]

Cardiovascular Effects

In vivo studies in rats have indicated that 4-O-Methyldopamine has significant cardiovascular effects. Administration of a 1 mg/kg dose has been reported to induce tachycardia (increased heart rate) and an increase in blood pressure.[3] This suggests a sympathomimetic action, potentially through interaction with adrenergic receptors.

Neurological Effects

High doses of 4-O-Methyldopamine have been shown to induce neurological effects in mice. A dose of 100 mg/kg was found to cause tremors and rigidity, indicating a potential impact on motor control pathways in the central nervous system.^[3]

Receptor Interactions (Inferred)

Direct receptor binding studies for 4-O-Methyldopamine are not readily available. However, research on its isomer, 3-O-Methyldopamine (3-methoxytyramine), provides some insight into potential targets. 3-O-Methyldopamine has been shown to bind to noradrenergic alpha-1 and dopamine D1 and D2 receptors in the nanomolar range, and to alpha-2 adrenoceptors at low micromolar concentrations, where it can act as a noradrenergic antagonist. Given the structural similarity, it is plausible that 4-O-Methyldopamine may also interact with these dopaminergic and adrenergic receptors, which would be consistent with its observed cardiovascular and neurological effects.

Quantitative Data Summary

The available quantitative data on the biological activity of **4-O-Methyldopamine hydrochloride** is limited. The following table summarizes the key findings.

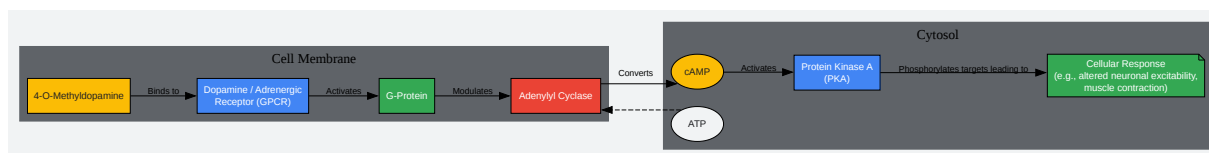
Biological Effect	Model System	Concentration / Dose	Result	Reference
Neurotoxicity	SH-SY5Y cells	200 µM	Decreased cell viability	^[3]
Cardiovascular	Rats	1 mg/kg	Induction of tachycardia and increased blood pressure	^[3]
Neurological	Mice	100 mg/kg	Induction of tremors and rigidity	^[3]

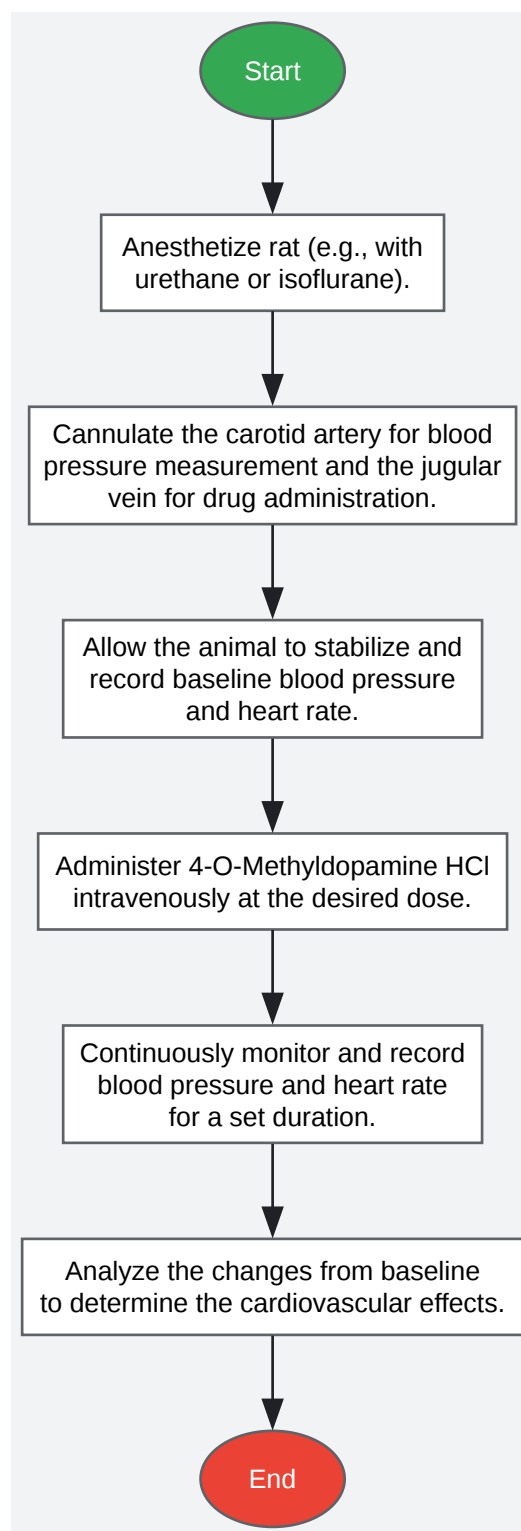
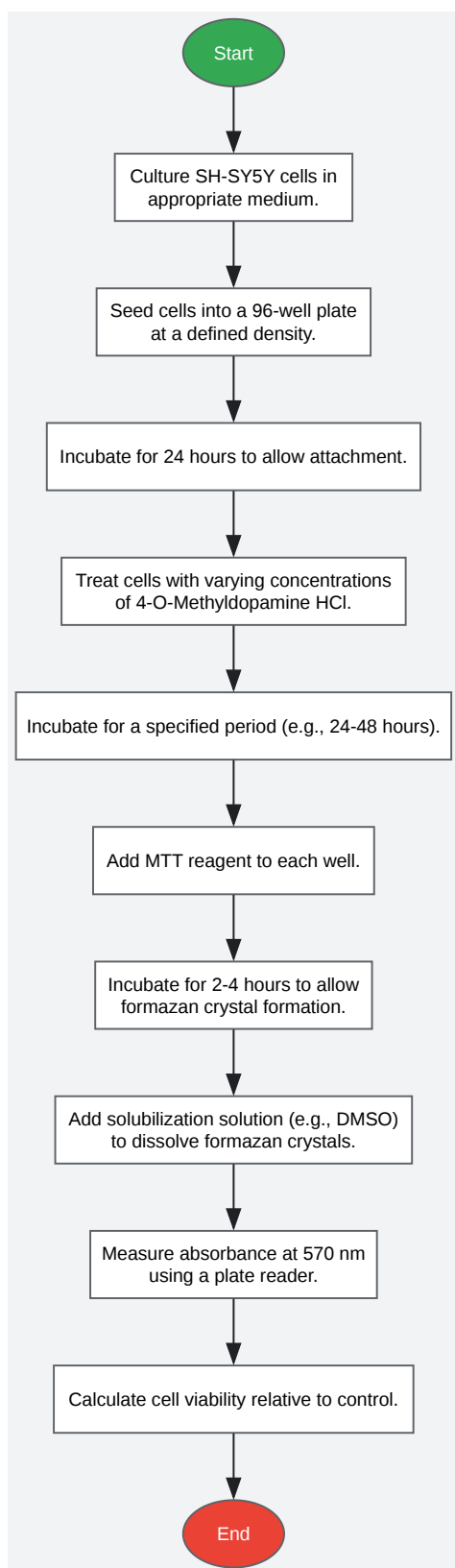
Signaling Pathways

Direct evidence for the specific signaling pathways modulated by 4-O-Methyldopamine is not available. However, based on its structural relationship to dopamine and its observed physiological effects, a hypothetical signaling pathway can be proposed. As a catecholamine, it is likely to interact with G-protein coupled receptors (GPCRs), such as dopamine and adrenergic receptors.

Hypothetical Signaling Pathway

The diagram below illustrates a potential mechanism of action for 4-O-Methyldopamine, assuming it interacts with dopaminergic and adrenergic receptors. Activation of these receptors would likely modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels, which in turn would activate downstream effectors like Protein Kinase A (PKA) to produce a cellular response.





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